Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is a specialized compound that serves as a polyethylene glycol derivative conjugated with a peptide through an amide bond. This compound is notable for its azide functional group, which facilitates Click Chemistry, a powerful tool for bioconjugation. The incorporation of polyethylene glycol enhances the solubility of the compound in aqueous environments, making it particularly useful in various biological applications. The full molecular formula of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB is , with a molecular weight of 895.0 g/mol and a purity level of 96% .
This compound is classified under peptide linkers and is utilized primarily in the field of drug delivery systems, particularly for antibody-drug conjugates (ADCs). It has been produced by various suppliers, including CD Bioparticles and AxisPharm, which offer high-purity PEG linkers suitable for custom synthesis .
The synthesis of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB typically involves several steps:
The specific conditions for each step may vary based on the desired yield and purity but generally involve standard organic synthesis techniques.
The molecular structure of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB features:
The structural formula can be represented as follows:
The compound's CAS number is 2055042-67-4, facilitating its identification in chemical databases .
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB participates in various chemical reactions, notably:
These reactions are critical for developing targeted drug delivery systems where precise release mechanisms are required.
The mechanism of action for Azido-PEG4-Ala-Ala-Asn(Trt)-PAB primarily revolves around its role in drug delivery:
In studies involving theranostic applications, such compounds have demonstrated enhanced uptake in targeted tumors compared to non-targeted areas .
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB exhibits several noteworthy physical and chemical properties:
These properties make it suitable for various applications in biochemical research and drug development.
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB finds utility in several scientific domains:
Cleavable linkers constitute the operational backbone of ADCs, enabling targeted payload release within tumor microenvironments while maintaining plasma stability. Azido-PEG₄-Ala-Ala-Asn(Trt)-PAB exemplifies this design philosophy through its peptide-PAB architecture. The Ala-Ala-Asn sequence acts as a substrate for lysosomal proteases (e.g., cathepsin B), which are overexpressed in malignant cells. Upon enzymatic cleavage, the PAB spacer undergoes spontaneous 1,6-elimination, releasing the cytotoxic payload [1]. This mechanism minimizes off-target toxicity while maximizing tumor-specific drug activation. The linker’s structural modularity supports conjugation to monoclonal antibodies via the N-terminal azide group, positioning it as a versatile platform for next-generation ADCs [7].
Table 1: Comparative Features of ADC Linker Technologies
Linker Type | Cleavage Trigger | Release Mechanism | Key Advantages |
---|---|---|---|
Azido-PEG₄-Ala-Ala-Asn(Trt)-PAB | Enzymatic + Acidic | Dual: Protease + Trt hydrolysis | Tumor-specific activation with tunable kinetics |
Val-Cit-PAB | Enzymatic | Protease + 1,6-elimination | High plasma stability |
Hydrazone | Acidic | pH-dependent hydrolysis | Simple chemistry |
Disulfide | Reductive | Glutathione reduction | Intracellular activation |
The terminal azide (–N₃) group serves as the linchpin for copper-free "click chemistry" bioconjugation. This moiety reacts selectively with strained alkynes (e.g., dibenzocyclooctyne, DBCO) or bicyclononyne (BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages under physiological conditions. The reaction proceeds without cytotoxic copper catalysts, preserving antibody integrity and cellular viability [1] [3]. Kinetic studies indicate second-order rate constants exceeding 0.5 M⁻¹s⁻¹ for DBCO-azide reactions, enabling rapid conjugation efficiency [9]. This bioorthogonality facilitates modular ADC assembly, where antibody components and drug-linker intermediates are synthesized separately and conjugated on-demand—streamlining manufacturing and reducing aggregation risks [10].
Table 2: Click Chemistry Applications in Bioconjugation
Azide Reaction Partner | Product Formed | Reaction Conditions | Primary Applications |
---|---|---|---|
DBCO | Triazole adduct | Aqueous, pH 7.4, 25°C | Antibody-drug conjugation |
BCN | Triazole adduct | Aqueous, 37°C | In vivo labeling |
Methyltetrazine | Triazoline adduct | Aqueous, <20°C | Pretargeted imaging |
The integration of a PEG₄ spacer (molecular weight: ~194 Da) addresses a critical limitation in ADC development: poor water solubility of hydrophobic cytotoxins. The tetraethylene glycol chain creates a hydration shell around the conjugate, reducing aggregation and non-specific interactions with plasma proteins. This amphiphilicity increases the linker’s partition coefficient (log P) by 1.5–2 units compared to non-PEGylated analogs, directly enhancing biocompatibility [2] [6]. Furthermore, PEGylation extends systemic circulation half-life by shielding the conjugate from renal clearance and enzymatic degradation. Empirical data confirm solubility enhancements of >50 mg/mL in aqueous buffers—surpassing non-PEGylated peptide linkers by an order of magnitude [1] [10].
The triphenylmethyl (Trt) group on asparagine introduces a pH-responsive element complementary to enzymatic cleavage. Trt undergoes acid-catalyzed deprotection via carbocation intermediate formation, with kinetics modulated by electronic effects of substituents. Under mildly acidic conditions (pH 4.5–5.5, typical of endolysosomes), Trt cleavage proceeds with a half-life (t₁/₂) of 1–5 hours, while remaining stable at physiological pH (t₁/₂ >24 hours at pH 7.4) [4] [7]. This tunability allows synchronous or sequential drug release: initial protease cleavage at Asn-PAB liberates the Trt-protected amine, followed by acid-triggered deprotection. Notably, release kinetics vary with payload chemistry; doxorubicin derivatives exhibit t₁/₂ <1 hour at pH 5.0, while gemcitabine remains stable for >72 hours under identical conditions due to differences in amine pKa values influencing protonation rates [4] [7].
Table 3: Acid Dissociation Kinetics of Trityl-Based Linkers
Payload | pH 5.0 Half-life (t₁/₂) | pH 7.4 Half-life (t₁/₂) | Temperature | Mechanism |
---|---|---|---|---|
Doxorubicin | <1 hour | 6.5 hours | 37°C | Acid hydrolysis |
Gemcitabine | >72 hours | >168 hours | 37°C | Carbocation stabilization |
DMXAA-amine | 1–5 hours | >24 hours | 37°C | Substituent-dependent |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2